molecular formula C8H16N2O2 B561668 2-Imino-4-methylpiperidine acetate CAS No. 165383-72-2

2-Imino-4-methylpiperidine acetate

Cat. No.: B561668
CAS No.: 165383-72-2
M. Wt: 172.22 g/mol
InChI Key: QNJYWSIQJFUBOR-UHFFFAOYSA-N
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Description

2-Imino-4-methylpiperidine acetate is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. This compound has significant implications in various fields of scientific research due to its ability to modulate NO levels, which play a crucial role in numerous physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-methylpiperidine acetate typically involves the reaction of 4-methylpiperidine with an appropriate imino-forming reagent under controlled conditions. The acetate salt is then formed by neutralizing the resulting imino compound with acetic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Imino-4-methylpiperidine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Imino-4-methylpiperidine acetate is widely used in scientific research due to its inhibitory effects on NOS. Its applications include:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Employed in studies investigating the role of NO in cellular signaling and immune responses.

    Medicine: Explored for its potential therapeutic effects in conditions where NO modulation is beneficial, such as inflammation, neurodegenerative diseases, and cardiovascular disorders.

    Industry: Utilized in the development of NO-related assays and diagnostic tools

Mechanism of Action

The mechanism by which 2-Imino-4-methylpiperidine acetate exerts its effects involves the inhibition of NOS enzymes. It binds to the active site of NOS, preventing the conversion of L-arginine to NO. This inhibition affects various molecular targets and pathways, including the regulation of vascular tone, neurotransmission, and immune responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and selectivity for different NOS isoforms, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

2-Imino-4-methylpiperidine acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2

This compound features a piperidine ring with an imino group, contributing to its unique reactivity and biological profile.

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown effects on hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. The compound has been reported to induce HIF-1α and HIF-2α heterodimerization, leading to the transcription of target genes involved in angiogenesis and metabolism under hypoxic conditions .

Pharmacological Effects

  • Vasoconstriction : this compound acts as a potent pulmonary and renal vasoconstrictor, exhibiting an IC50 value of 0.2 µM . This property may have implications for treating conditions like pulmonary hypertension.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases . Its ability to modulate neurotransmitter systems, particularly GABA receptors, has been explored in various in vitro studies.
  • Antioxidant Activity : The compound has demonstrated antioxidant effects, which could contribute to its protective role against oxidative stress in cells .

Study 1: Effects on Hypoxia-Inducible Factors

A study evaluated the effects of this compound on HIF signaling pathways in cancer cell lines. The results indicated a significant upregulation of HIF target genes after treatment with the compound, suggesting its potential as a therapeutic agent in hypoxia-related pathologies .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound reduced neuronal cell death and improved cell viability compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeEffectIC50 Value
VasoconstrictionPulmonary and renal vasoconstrictor0.2 µM
HIF ActivationInduces HIF-1α and HIF-2α expressionN/A
NeuroprotectionReduces oxidative stress-induced damageN/A
Antioxidant ActivityScavenges free radicalsN/A

Properties

IUPAC Name

acetic acid;4-methyl-2,3,4,5-tetrahydropyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5H,2-4H2,1H3,(H2,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJYWSIQJFUBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(C1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692823
Record name Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165383-72-2
Record name Acetic acid--4-methyl-3,4,5,6-tetrahydropyridin-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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